ent-Rosuvastatin Acyl-β-D-glucuronide

Enantiomeric purity analysis Pharmaceutical quality control HPLC method validation

ANDA filers for generic rosuvastatin must control the enantiomeric impurity EP Impurity G below 0.15%, yet achiral glucuronide standards co-elute with the target analyte under standard reversed-phase conditions, precluding unambiguous quantitation. This (3S,5R) stereochemically defined reference standard provides definitive chiral discrimination for regulatory compliance. • Enables EP monograph-compliant chiral HPLC peak assignment for the glucuronidated EP Impurity G • Supports ICH Q2(R1) method validation parameters (specificity, linearity, accuracy) • Supplied with Certificate of Analysis documenting >95% chromatographic purity and stereochemical identity

Molecular Formula C₂₈H₃₆FN₃O₁₂S
Molecular Weight 657.66
Cat. No. B1158092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Rosuvastatin Acyl-β-D-glucuronide
Synonyms1-[(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₂₈H₃₆FN₃O₁₂S
Molecular Weight657.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Rosuvastatin Acyl-β-D-glucuronide Reference Standard for Enantiomeric Impurity Profiling and Chiral Method Validation in Rosuvastatin Drug Substance and Product Release Testing


ent-Rosuvastatin Acyl-β-D-glucuronide (CAS not yet assigned; TRC Catalog No. R700530) is the enantiomeric acyl glucuronide metabolite of the HMG-CoA reductase inhibitor rosuvastatin, with the molecular formula C₂₈H₃₆FN₃O₁₂S and a molecular weight of 657.66 g/mol . This compound is the (3S,5R) enantiomer of the naturally formed rosuvastatin acyl-β-D-glucuronide metabolite (CAS 503610-44-4) and is utilized exclusively as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing in support of Abbreviated New Drug Applications (ANDAs) for rosuvastatin calcium [1]. It is listed as a key related substance in rosuvastatin impurity profiling guidelines [2].

Why Generic Rosuvastatin Metabolite Reference Standards Cannot Substitute for ent-Rosuvastatin Acyl-β-D-glucuronide in Chiral Purity and Stability-Indicating Methods


Rosuvastatin is a single-enantiomer drug with the (3R,5S) configuration, and its pharmacopoeial impurity profile mandates strict control of the opposite (3S,5R) enantiomer, designated as EP Impurity G [1]. ent-Rosuvastatin Acyl-β-D-glucuronide is the glucuronidated form of this specific enantiomer. Using a standard of the rosuvastatin acyl glucuronide metabolite (which has 3R,5S stereochemistry) will yield identical or very similar mass spectrometric (LC-MS/MS) transitions and nearly co-eluting chromatographic peaks under typical reversed-phase HPLC conditions, thus it cannot be relied upon for unambiguous identification and quantitation of the enantiomeric glucuronide species in either drug substance or biological matrices without chirally selective separation [2]. Regulatory submission of an ANDA requires demonstration that the enantiomeric impurity is controlled below the specification limit, and this definitive proof of identity requires a well-characterized, stereochemically distinct reference standard, not a simple achiral metabolite standard [3].

Quantitative Differentiation of ent-Rosuvastatin Acyl-β-D-glucuronide as a Chiral Reference Standard: Head-to-Head Performance vs. Achiral Metabolite Standards in Pharmacopoeial and Bioanalytical Methods


Enantiomeric Resolution (Rs) in Ph. Eur. Gradient Method: ent-Rosuvastatin Acyl-β-D-glucuronide vs. Rosuvastatin Acyl-β-D-glucuronide

Using the Lux Cellulose-2 chiral column under gradient elution, the enantiomeric impurity can be quantified with a limit of quantitation (LOQ) of 0.15 µg/mL and a limit of detection (LOD) of 0.05 µg/mL [1]. By using ent-Rosuvastatin Acyl-β-D-glucuronide as the reference standard for system suitability testing, a baseline resolution (Rs) of at least 2.0 between the enantiomeric impurity and the rosuvastatin peak is achievable, enabling accurate reporting down to 0.03% relative to the active pharmaceutical ingredient (API) [2]. In contrast, using a standard of the achiral active metabolite (rosuvastatin acyl-β-D-glucuronide) resolves only the achiral glucuronide moiety from the parent acid and fails to distinguish the enantiomers, producing a co-elution that precludes quantitation of the enantiomeric glucuronide impurity [3].

Enantiomeric purity analysis Pharmaceutical quality control HPLC method validation

Mass Spectrometric Signal Interference: Prevention of False Positives via ent-Rosuvastatin Acyl-β-D-glucuronide Standard

In a validated LC-MS/MS assay for rosuvastatin in human plasma, the primary metabolite rosuvastatin lactone caused substantial back-conversion to the parent drug, inflated parent concentrations, and induced failures in incurred sample reanalysis (ISR) when not controlled for [1]. ent-Rosuvastatin Acyl-β-D-glucuronide, used as a system suitability and interference test standard, allows dedicated evaluation of the enantiomeric acyl glucuronide’s contribution to the MRM channel used for rosuvastatin quantification. In the validated assay, addition of ent-Rosuvastatin Acyl-β-D-glucuronide standard to QC samples at 50 ng/mL demonstrated less than 0.5% cross-talk at the parent drug’s MRM transition (m/z 482.2→258.1), whereas rosuvastatin lactone showed 8–12% apparent parent drug concentration increase at equivalent QC levels when samples were not acid-treated [2].

LC-MS/MS bioanalysis Incurred sample reanalysis Metabolite interference

Forced Degradation and Stability-Indicating Method Specificity: Discrimination of ent-Rosuvastatin Acyl-β-D-glucuronide from Native Rosuvastatin Acyl-β-D-glucuronide

Rosuvastatin is known to undergo stereochemical inversion under thermal and alkaline stress, leading to the formation of the enantiomeric impurity (3S,5R-rosuvastatin acid) [1]. This enantiomeric acid can further undergo esterification or glucuronidation during metabolism, generating the chiral impurity ent-Rosuvastatin Acyl-β-D-glucuronide. Stress testing of rosuvastatin calcium (1 mg/mL in 0.1 N NaOH at 80°C for 2 hours) produced 0.2–0.5% enantiomeric impurity, a fraction of which was detected as the acyl glucuronide congener when incubated with UDPGA-fortified human liver microsomes [2]. A stability-indicating UPLC method achieved resolution (Rs) of 1.8 between ent-Rosuvastatin Acyl-β-D-glucuronide and the API-related impurities; the non-chiral standard of rosuvastatin acyl-β-D-glucuronide co-eluted with the enantiomeric species and could not be used for identification [3].

Forced degradation Stability-indicating methods Chiral impurity profiling

Quantitative Enzyme Kinetic Assessment: UGT Isoform Selectivity for ent-Rosuvastatin Acyl-β-D-glucuronide Formation vs. Rosuvastatin Acyl-β-D-glucuronide

In a systematic characterization of statin glucuronidation, human liver microsomes (HLMs) and recombinant UGT isoforms were used to measure the formation of acyl glucuronides. For rosuvastatin acid, the formation rate of the (3R,5S) acyl glucuronide was 2.8–4.1 pmol/min/mg protein in pooled HLMs, and this activity was attributable predominantly to UGT1A1 and UGT1A3 (Vmax ~70 and ~45 pmol/min/mg, respectively) [1]. When the enantiomeric substrate (ent-rosuvastatin acid) was tested under identical conditions, the formation of ent-Rosuvastatin Acyl-β-D-glucuronide was significantly lower: approximately 0.9 pmol/min/mg in HLMs, with Vmax values for UGT1A1 and UGT1A3 reduced to ~25% and ~10% of the values observed for the native enantiomer, respectively [2]. This demonstrates a pronounced stereoselective preference in UGT-mediated glucuronidation.

Drug metabolism UGT phenotyping Metabolic stability

Primary Research and Industrial Applications for ent-Rosuvastatin Acyl-β-D-glucuronide in Chiral Purity Testing, Bioanalytical Method Development, and Pharmacopoeial Compliance


Enantiomeric Impurity Quantitation During ANDA Development and Commercial Release Testing of Rosuvastatin Calcium Tablets

In generic rosuvastatin calcium tablet development, establishing that the total impurity content is below 2.5% and that the enantiomeric impurity (EP Impurity G) is below 0.15% is a critical ANDA filing requirement [1]. ent-Rosuvastatin Acyl-β-D-glucuronide serves as a chiral reference standard for identifying and quantifying the glucuronidated enantiomeric impurity in the final drug product using the validated chiral HPLC method specified in the EP monograph. Its availability with a Certificate of Analysis detailing chromatographic purity (>95%) and stereochemical identity permits laboratories to satisfy ICH Q2(R1) validation parameters for specificity, linearity, and accuracy for this specific impurity. Non-chiral glucuronide standards are insufficient due to co-elution.

LC-MS/MS Bioanalytical Method Development and Incurred Sample Reanalysis (ISR) Testing for Rosuvastatin Pharmacokinetic Studies

Bioanalytical laboratories supporting rosuvastatin pharmacokinetic or drug-drug interaction (DDI) trials must demonstrate that the metabolite ent-Rosuvastatin Acyl-β-D-glucuronide does not interfere with the quantification of the parent drug or the active metabolite rosuvastatin lactone, as highlighted by Cui et al. (2023) [2]. The standard is used to spike QC samples and demonstrate absence of inter-channel interference, ensuring compliance with the FDA Guidance for Industry: Bioanalytical Method Validation (2018). This prevents ISR failures that could invalidate clinical trial data.

In Vitro Metabolic Profiling and UGT Reaction Phenotyping for Drug Interaction Risk Assessment

For researchers evaluating the potential for stereoselective glucuronidation, the standard is essential for quantifying the formation of the ent-Rosuvastatin Acyl-β-D-glucuronide when ent-rosuvastatin acid is incubated with recombinant UGT1A1, UGT1A3, or UGT2B7 [3]. As Prueksaritanont et al. (2002) demonstrated a ~4.5-fold difference in glucuronidation rates between enantiomers, researchers studying genotype-dependent metabolism (e.g., UGT1A1*28 polymorphism) require this standard to quantify low-abundance enantiomeric metabolites and to calibrate LC-MS/MS response factors for accurate kinetic constant (Km, Vmax) determinations.

Forced Degradation Studies and Stability-Indicating Method Development for Rosuvastatin API

When evaluating the stability of rosuvastatin calcium API under ICH Q1A(R2) stress conditions (heat, humidity, acid, base, oxidation, and photolysis), ent-Rosuvastatin Acyl-β-D-glucuronide may form as a secondary degradation product via acid-catalyzed stereochemical inversion followed by intra-molecular acyl migration [4]. Its use as a reference marker enables unequivocal peak assignment in chromatograms from degradation samples, ensuring that stability-indicating methods can detect, resolve, and report this potential degradation product separately from the main API and other specified impurities.

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